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Welcome to the technical support center for utilizing invasin in your organoid experiments.

This resource provides troubleshooting guidance and frequently asked questions to help you

successfully employ invasin, whether as a culture substrate or for mediating bacterial invasion

of organoids.

Frequently Asked Questions (FAQs)
Q1: What is invasin and why is it used in organoid culture?

A1: Invasin is a bacterial outer membrane protein, originally identified in Yersinia species, that

facilitates bacterial entry into host cells.[1][2][3] In organoid research, a recombinant fragment

of the invasin protein is often used as a defined, cost-effective, and animal-free alternative to

complex basement membrane extracts like Matrigel®.[1][4][5][6] It promotes cell adhesion,

survival, and growth by activating specific cell surface receptors called integrins, mimicking the

natural extracellular matrix.[7][8][9]

Q2: Which integrins does invasin interact with on epithelial cells?

A2: The C-terminal domain of invasin from Yersinia pseudotuberculosis is known to bind and

activate a broad range of β1-integrins on host cells. These include α3β1, α4β1, α5β1, α6β1,

and αVβ1.[5][8] This broad specificity allows it to support the growth of various epithelial

organoid types.[1][2]

Q3: Can I use invasin for both 2D and 3D organoid cultures?
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A3: Yes. Invasin has been successfully used as a coating for culture plates to support the

growth of 2D "organoid sheets".[4][5][6] Additionally, it has been incorporated into synthetic

hydrogels to support the long-term 3D culture of epithelial organoids.[7]

Q4: What is the primary application of invasin in the context of bacterial infection studies with

organoids?

A4: Invasin is naturally used by bacteria like Yersinia to invade intestinal epithelial cells.[5][8]

Researchers can leverage this by using invasin-expressing bacteria to study the mechanisms

of bacterial invasion, host-pathogen interactions, and the subsequent host cell response within

a physiologically relevant organoid model.[10][11]

Q5: How do I quantify bacterial invasion into organoids?

A5: The most common method is the gentamicin protection assay.[10][12][13] After incubating

the organoids with bacteria, gentamicin (an antibiotic that cannot penetrate eukaryotic cells) is

added to the culture medium to kill any extracellular bacteria.[10][12] The organoids are then

washed and lysed to release the internalized bacteria, which are then plated on agar to

determine the number of colony-forming units (CFUs).[12][13]
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Issue Potential Cause Recommended Solution

Poor organoid attachment or

growth on invasin-coated

plates.

1. Suboptimal invasin coating

concentration. 2. Incomplete

coating of the culture surface.

3. Poor quality or degradation

of the invasin protein.

1. Titrate the invasin coating

concentration. A concentration

of 5 µg/mL has been reported

as optimal for 2D cultures of

human ileum and colon

organoids.[8] 2. Ensure the

entire surface of the well is

covered with the invasin

solution during the coating

step. 3. Use a fresh aliquot of

purified invasin protein. Verify

protein integrity via SDS-PAGE

if issues persist.

Organoids detach from the

culture surface after initial

attachment.

Insufficient integrin signaling to

maintain adhesion and

survival.

Ensure the organoid culture

medium contains all necessary

growth factors. While invasin

provides the adhesive

substrate, it does not replace

the requirement for soluble

growth factors.[4][5]

Invasin-functionalized

hydrogels for 3D culture are

gelling prematurely.

The concentration of invasin is

too high, affecting the physical

properties of the hydrogel.

Reduce the invasin

concentration. A study using a

polyisocyanide (PIC) hydrogel

noted that a concentration of

35 µM caused premature

gelation.[7]

Poor organoid formation in 3D

invasin-functionalized

hydrogels.

The concentration of invasin is

too low to provide sufficient

ligand density for integrin

clustering and signaling.

Increase the invasin

concentration. A range of 20-

25 µM was found to be optimal

for intestinal organoid

formation in a PIC-invasin

hydrogel.[7] A concentration of

10 µM was found to be

insufficient.[7]
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High variability in bacterial

invasion efficiency between

experiments.

1. Inconsistent bacterial

multiplicity of infection (MOI).

2. Variation in the health and

maturity of the organoids. 3.

Incomplete removal of

extracellular bacteria.

1. Carefully normalize the

bacterial culture OD600 and

calculate the required volume

for the desired MOI for each

experiment. 2. Use organoids

from the same passage and at

a consistent stage of

development (e.g., 6-7 days

post-passaging). 3. Ensure

thorough washing steps before

and after gentamicin

treatment. Consider optimizing

the gentamicin concentration

and incubation time for your

specific bacterial strain and

organoid model.[12][14]

Low or no bacterial invasion

despite using an invasin-

expressing strain.

The apical surface of the

organoid epithelium is not

accessible to the bacteria.

For luminal infection, bacteria

must be microinjected into the

organoid.[15] Alternatively,

organoids can be dissociated

into single cells and cultured

as 2D monolayers, which

provides direct access to the

apical surface.[14][15]

Quantitative Data Summary
Table 1: Optimal Invasin Concentrations for Organoid Culture
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Culture
Type

Matrix/Subs
trate

Organism/O
rganoid
Type

Optimal
Invasin
Concentrati
on

Outcome Reference

2D

Monolayer

Coated

Culture Plate

Human Ileum

& Colon

5 µg/mL (of

Inv497

protein)

Optimal cell

adhesion and

expansion

[8]

3D Culture
PIC-Invasin

Hydrogel
Human Ileum 20-25 µM

Efficient

formation of

cystic

organoids

[7]

3D Culture
PIC-Invasin

Hydrogel
Human Ileum 10 µM

Insufficient

stimulation

for organoid

formation

[7]

3D Culture
PIC-Invasin

Hydrogel
Human Ileum 35 µM

Premature

hydrogel

gelation

[7]

Experimental Protocols
Protocol 1: Coating Culture Plates with Invasin for 2D
Organoid Culture
This protocol is adapted from methods described for the culture of 2D "organoid sheets."[8]

Preparation: Dilute the purified recombinant invasin fragment (e.g., Y. pseudotuberculosis

Inv497) to a final concentration of 5 µg/mL in sterile phosphate-buffered saline (PBS).

Coating: Add a sufficient volume of the diluted invasin solution to cover the entire surface of

the desired culture wells (e.g., 250 µL for a 24-well plate).

Incubation: Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.
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Washing: Aspirate the invasin solution and wash the wells twice with sterile PBS to remove

any unbound protein.

Seeding: The coated wells are now ready for seeding with dissociated organoid single cells

in the appropriate organoid growth medium.

Protocol 2: Gentamicin Protection Assay to Quantify
Bacterial Invasion of Organoids
This protocol provides a general framework for assessing bacterial invasion. Optimization of

incubation times and MOI is recommended.[10][12][13][14]

Organoid Preparation: Culture organoids in Matrigel® domes until they reach a mature state

(typically 6-7 days post-passaging).

Bacterial Preparation: Grow the invasin-expressing bacterial strain to the mid-logarithmic

phase in an appropriate broth. Pellet the bacteria by centrifugation, wash with PBS, and

resuspend in organoid culture medium without antibiotics to the desired multiplicity of

infection (MOI).

Infection:

Microinjection Method: Using a microinjection setup, inject a small volume (1-2 nL) of the

bacterial suspension into the lumen of individual organoids.

Co-culture Method (for monolayers): For 2D organoid-derived monolayers, replace the

existing medium with the bacterial suspension.

Incubation: Incubate the infected organoids for a defined period (e.g., 1-3 hours) at 37°C to

allow for bacterial invasion.

Gentamicin Treatment: Aspirate the medium containing bacteria and wash the organoids

three times with sterile PBS to remove non-adherent bacteria. Add fresh organoid medium

containing a high concentration of gentamicin (e.g., 100-500 µg/mL) and incubate for 1 hour

at 37°C to kill all extracellular bacteria.[10][12]

Lysis and Plating:
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Wash the organoids three times with sterile PBS to remove the gentamicin.

Lyse the organoids by adding a solution of 1% Triton X-100 in PBS and incubating for 10-

15 minutes.[10] Pipette vigorously to ensure complete lysis.

Perform serial dilutions of the lysate in sterile PBS.

Plate the dilutions onto appropriate agar plates (e.g., LB agar) and incubate overnight at

37°C.

Quantification: Count the colonies on the plates to determine the number of colony-forming

units (CFU) per organoid (or per well for monolayers), representing the number of viable

intracellular bacteria.
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Experimental Workflow: Optimizing Invasin Concentration

Preparation

Experiment

Analysis

Prepare serial dilutions of
invasin coating solution

(e.g., 1, 5, 10, 20 µg/mL)

Coat wells of a 96-well
plate with different

invasin concentrations

Culture and dissociate
organoids to single cells

Seed equal numbers of
organoid cells into each well

Incubate for 24-72 hours

Assess cell attachment and
viability (e.g., microscopy,

CellTiter-Glo®)

Determine optimal invasin
concentration for attachment

and growth

Click to download full resolution via product page

Caption: Workflow for determining the optimal invasin coating concentration.
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Caption: Invasin binding to β1-integrins activates downstream signaling.
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Troubleshooting Logic: Poor Organoid Growth

Start:
Poor Organoid Growth

Is this a 2D or
3D culture?

Did cells attach
initially?

2D

Did the hydrogel
form correctly?

3D

Check invasin coating
concentration (Optimal ~5 µg/mL).
Ensure complete well coverage.

No

Verify growth factor
composition in media.

Check for cell detachment.

Yes

Invasin concentration may be too high (>35 µM).
Reduce concentration.

No, premature
gelation

Invasin concentration may be too low (<10 µM).
Increase to 20-25 µM.

Yes

Click to download full resolution via product page

Caption: Decision tree for troubleshooting poor organoid growth.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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